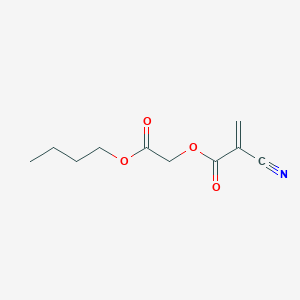![molecular formula C21H22O3 B14583773 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one CAS No. 61078-51-1](/img/structure/B14583773.png)
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexanone ring substituted with a phenylpropyl group, which includes a hydroxyphenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using cyclohexanone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxetamine: A compound with a similar cyclohexanone structure but different substituents, known for its dissociative effects.
Cyclohexenone: Another cyclohexanone derivative used in organic synthesis.
Chalcones: Compounds with a similar phenylpropyl structure, known for their diverse biological activities.
Uniqueness
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
61078-51-1 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-[3-(4-hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one |
InChI |
InChI=1S/C21H22O3/c22-17-12-10-16(11-13-17)21(24)14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23/h1-3,6-7,10-13,18-19,22H,4-5,8-9,14H2 |
Clé InChI |
OAIXNJBONRXKLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
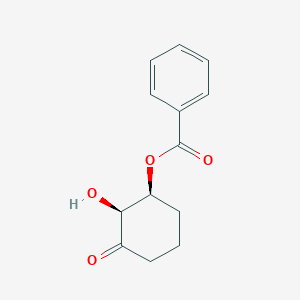

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
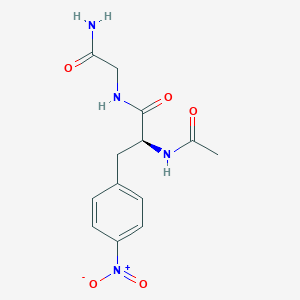
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

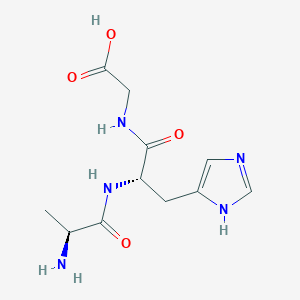
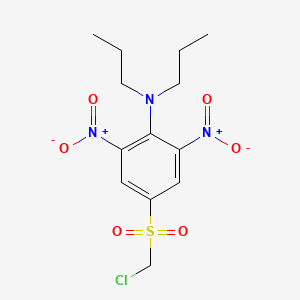
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
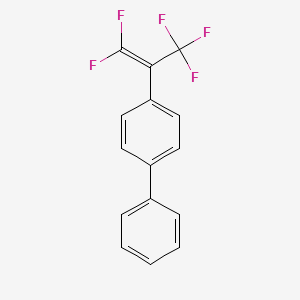
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
